Cas no 914912-14-4 (3-Indolyl-b-D-cellobioside)

3-Indolyl-β-D-cellobioside is a chromogenic substrate widely used in enzymatic assays, particularly for detecting β-glucosidase activity. Its key advantage lies in its specificity, as the indolyl moiety produces a distinct colorimetric change upon enzymatic hydrolysis, facilitating sensitive and quantitative analysis. The cellobioside linkage ensures selective cleavage by β-glucosidases, minimizing interference from other glycosidases. This compound is valued for its stability under standard laboratory conditions and its compatibility with high-throughput screening methods. Its reliable performance makes it a preferred choice for research in plant biochemistry, microbial enzymology, and industrial applications involving cellulose degradation. The product is typically supplied in high purity to ensure reproducible results.
3-Indolyl-b-D-cellobioside structure
3-Indolyl-b-D-cellobioside structure
商品名:3-Indolyl-b-D-cellobioside
CAS番号:914912-14-4
MF:C20H27NO11
メガワット:457.428487062454
CID:4672952

3-Indolyl-b-D-cellobioside 化学的及び物理的性質

名前と識別子

    • 1H-Indol-3-yl 4-O-beta-D-glucopyranosyl-beta-D-glucopyranoside
    • 3-Indolyl-b-D-cellobioside
    • インチ: 1S/C20H27NO11/c22-6-11-13(24)14(25)16(27)20(30-11)32-18-12(7-23)31-19(17(28)15(18)26)29-10-5-21-9-4-2-1-3-8(9)10/h1-5,11-28H,6-7H2/t11-,12-,13-,14+,15-,16-,17-,18-,19-,20+/m1/s1
    • InChIKey: NILXSYFURRCVRZ-NQXZFOFXSA-N
    • ほほえんだ: O(C1C2=C(NC=1)C=CC=C2)[C@@H]1O[C@H](CO)[C@@H](O[C@@H]2O[C@H](CO)[C@@H](O)[C@H](O)[C@H]2O)[C@H](O)[C@H]1O

3-Indolyl-b-D-cellobioside 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
I216650-0.5mg
3-Indolyl-b-D-cellobioside
914912-14-4
0.5mg
$ 465.00 2022-06-04
TRC
I216650-1mg
3-Indolyl-b-D-cellobioside
914912-14-4
1mg
$ 775.00 2022-06-04

3-Indolyl-b-D-cellobioside 関連文献

3-Indolyl-b-D-cellobiosideに関する追加情報

3-Indolyl-β-D-Cellobioside (CAS No. 914912-14-4): An Overview of Its Structure, Properties, and Applications

3-Indolyl-β-D-cellobioside (CAS No. 914912-14-4) is a complex glycoside that has garnered significant attention in the fields of chemistry, biology, and pharmacology due to its unique structure and potential applications. This compound is composed of an indole moiety linked to a cellobiose unit via a β-glycosidic bond. The indole group is a fundamental building block in many natural products and pharmaceuticals, while the cellobiose unit is a disaccharide derived from cellulose. The combination of these two components results in a molecule with intriguing properties and potential uses.

The structure of 3-Indolyl-β-D-cellobioside has been extensively studied using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These methods have provided detailed insights into the molecular architecture, confirming the presence of the indole and cellobiose moieties and the β-glycosidic linkage. The indole ring is known for its aromaticity and planar structure, which can influence the compound's interactions with biological systems. The cellobiose unit, on the other hand, introduces hydrophilic properties and can affect solubility and bioavailability.

In terms of physical properties, 3-Indolyl-β-D-cellobioside is a white crystalline solid that is soluble in water and polar organic solvents such as methanol and dimethyl sulfoxide (DMSO). Its solubility characteristics make it suitable for various experimental conditions, including in vitro assays and biological studies. The compound's stability under different pH conditions has also been evaluated, showing that it remains stable over a wide pH range, which is crucial for its use in diverse applications.

Recent research has focused on the biological activities of 3-Indolyl-β-D-cellobioside. Studies have shown that this compound exhibits potent antioxidant properties, which are attributed to the presence of the indole moiety. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress, which is linked to various diseases such as cancer, cardiovascular disease, and neurodegenerative disorders. In vitro experiments have demonstrated that 3-Indolyl-β-D-cellobioside can effectively scavenge reactive oxygen species (ROS) and protect cells from oxidative damage.

Beyond its antioxidant activity, 3-Indolyl-β-D-cellobioside has also been investigated for its potential anti-inflammatory effects. Inflammatory responses are involved in many chronic diseases, and compounds with anti-inflammatory properties are highly sought after for therapeutic applications. Research has shown that 3-Indolyl-β-D-cellobioside can inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in macrophages. This suggests that the compound may have potential as an anti-inflammatory agent in treating conditions such as arthritis and inflammatory bowel disease.

The pharmacological potential of 3-Indolyl-β-D-cellobioside extends to its antimicrobial properties. Studies have demonstrated that this compound exhibits broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell membranes, leading to cell death. This property makes 3-Indolyl-β-D-cellobioside a promising candidate for developing new antibiotics to combat multidrug-resistant bacteria.

In addition to its direct biological activities, 3-Indolyl-β-D-cellobioside has also been explored as a prodrug or drug delivery system. The cellobiose unit can be used to enhance the solubility and bioavailability of hydrophobic drugs, making them more effective in vivo. For example, conjugating hydrophobic anticancer drugs with 3-Indolyl-β-D-cellobioside can improve their delivery to tumor sites while reducing systemic toxicity.

The synthesis of 3-Indolyl-β-D-cellobioside involves several steps, including the preparation of the indole derivative and the coupling with cellobiose using glycosylation reactions. Recent advancements in synthetic methods have made it possible to produce this compound on a larger scale with high purity and yield. These developments are crucial for advancing research and potential commercial applications.

In conclusion, 3-Indolyl-β-D-cellobioside (CAS No. 914912-14-4) is a multifaceted compound with a unique structure that offers a range of biological activities. Its antioxidant, anti-inflammatory, antimicrobial properties, and potential as a drug delivery system make it an exciting molecule for further investigation in both academic research and industrial applications. As research continues to uncover new aspects of this compound's behavior, it is likely to play an increasingly important role in various fields of science and medicine.

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